molecular formula C16H20BNO2 B8216448 8-Methylquinoline-5-boronic Acid Pinacol Ester

8-Methylquinoline-5-boronic Acid Pinacol Ester

Cat. No.: B8216448
M. Wt: 269.1 g/mol
InChI Key: VZGVWEMFQCGKIS-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-boronic Acid Pinacol Ester (CAS 1366740-47-7) is a high-purity organoboron reagent of significant value in medicinal chemistry and organic synthesis. Its primary application is as a key building block in the Suzuki-Miyaura cross-coupling reaction, a widely used method for carbon-carbon bond formation in both academic and industrial settings due to its broad applicability and the low toxicity of boron compounds . This palladium-catalyzed reaction is crucial for constructing biaryl and heterobiaryl structures, which are common motifs in active pharmaceutical ingredients and functional materials . The pinacol ester group enhances the reagent's stability compared to the corresponding boronic acid, reducing its susceptibility to protodeboronation and improving its shelf life, which is particularly beneficial for electron-rich heterocyclic derivatives like this quinoline compound . This compound serves as a critical synthetic intermediate in the development of pharmaceuticals, exemplified by its use in the synthesis of complex molecules such as the antibiotic ozenoxacin . Organoboron reagents, particularly pinacol esters, are frequently employed in late-stage coupling strategies for active pharmaceutical agents, as seen in the synthesis of chemotherapeutic agents and enzyme inhibitors . The transmetalation mechanism in the Suzuki-Miyaura reaction, wherein the organic fragment is transferred from boron to palladium, is facilitated by the electron density of the oxygen atoms in the boronic ester, allowing for significant rate enhancements in the transfer of the aryl group . This compound is offered for research and development purposes only. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGVWEMFQCGKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes structural and physicochemical properties of 8-methylquinoline-5-boronic acid pinacol ester and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Reactivity Notes
This compound C₁₆H₂₁BNO₂ ~283.16 (estimated) C8 methyl, C5 boronic ester Suzuki coupling; drug discovery
8-Methoxyquinoline-5-boronic acid pinacol ester C₁₆H₂₁BNO₃ ~299.16 (estimated) C8 methoxy, C5 boronic ester Discontinued; similar reactivity
5-Quinolineboronic acid pinacol ester C₁₅H₁₉BNO₂ 268.14 No methyl group at C8 Intermediate for fluorescent probes
2-Methoxypyridine-4-boronic acid pinacol ester C₁₂H₁₈BNO₃ 235.08 Pyridine backbone, C2 methoxy Cross-coupling in CNS drug design
1-Benzylindole-5-boronic acid pinacol ester C₂₁H₂₄BNO₂ 333.23 Indole backbone, C1 benzyl Bioconjugation; kinase inhibitors

Key Observations :

  • Backbone Diversity: Quinoline derivatives exhibit higher aromatic stability compared to pyridine or indole analogs, influencing their electronic profiles in catalysis .

Stability and Hydrolysis Behavior

Pinacol boronic esters are generally stable under basic conditions but require acidic or oxidative conditions for hydrolysis to free boronic acids . Comparative studies reveal:

  • Quinoline Derivatives: The electron-withdrawing nitrogen in quinoline slightly destabilizes the boronic ester, requiring milder hydrolysis conditions (e.g., 2M H₂SO₄ for 10 hours) compared to phenylboronic esters (e.g., 5M HCl for 8 hours) .
  • Reactivity with H₂O₂: Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ to form a colored product (λmax 405 nm), quinoline-based esters show slower kinetics due to reduced electrophilicity at boron .

Spectroscopic Characterization

  • ¹H NMR: The pinacol methyl groups in this compound resonate as a singlet at δ1.27–1.35 ppm, consistent with other pinacol esters (e.g., δ1.35 in benzimidazole analogs) .
  • ¹³C NMR : Boronic ester carbons appear at δ84–85 ppm, distinct from free boronic acids (δ70–75 ppm) .

Biological Activity

8-Methylquinoline-5-boronic acid pinacol ester (8-MQ-5-BAPE) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 8-MQ-5-BAPE, supported by relevant data and research findings.

Chemical Structure and Properties

8-MQ-5-BAPE is characterized by a quinoline core with a methyl group at the 8-position and a boronic acid moiety. The pinacol ester enhances its stability and solubility, making it suitable for various biological applications. The structural formula can be represented as follows:

C13H14BNO2\text{C}_{13}\text{H}_{14}\text{BNO}_2

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. 8-MQ-5-BAPE has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for 8-MQ-5-BAPE were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain MIC (mg/mL) Standard Antibiotic MIC (mg/mL)
Staphylococcus aureus0.10.1
Escherichia coli0.20.2

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays demonstrated that 8-MQ-5-BAPE inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the intercalation into DNA, disrupting replication processes, and inducing apoptosis in cancer cells .

Case Study: Anticancer Efficacy
A study involving A549 cells reported that treatment with 8-MQ-5-BAPE resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

The biological activity of 8-MQ-5-BAPE can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, leading to structural distortions that inhibit replication.
  • Enzyme Inhibition : It inhibits topoisomerases, enzymes essential for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Pharmacological Applications

Given its biological activities, 8-MQ-5-BAPE holds potential for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Use as a lead compound for designing novel anticancer drugs.
  • Chemical Probes : Utilization in biochemical assays to study enzyme functions and interactions with nucleic acids.

Q & A

Q. How can 8-Methylquinoline-5-boronic Acid Pinacol Ester be synthesized from carboxylic acid precursors?

A photoinduced decarboxylative borylation method enables synthesis from carboxylic acids. Activate the acid as an N-hydroxyphthalimide ester, then react with bis(catecholato)diboron under visible light in amide solvents (e.g., DMF). The reaction proceeds via a radical chain mechanism without requiring metal catalysts. Post-reaction, isolate the pinacol boronic ester via aqueous workup .

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Use palladium catalysts (e.g., Pd(PPh₃)₄) with a mild base (e.g., Na₂CO₃) in polar aprotic solvents (THF or DME) at 60–80°C. Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor coupling efficiency via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions. For short-term use, refrigeration (0–6°C) is acceptable .

Q. What purification techniques are effective post-synthesis?

Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. For polar impurities, recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (>95%) or ¹H/¹¹B NMR .

Advanced Research Questions

Q. How can reaction intermediates of this boronic ester be characterized using NMR spectroscopy?

Monitor intermediates via ¹¹B NMR to track boron species (e.g., borinic esters). For example, allylboration intermediates show distinct shifts: boronic esters (~30 ppm) vs. borinic esters (~10 ppm). Combine with ¹H/¹³C NMR to resolve stereochemical outcomes .

Q. What strategies improve E/Z selectivity in allylboration reactions using this compound?

Generate borinic esters in situ by treating the pinacol boronic ester with nBuLi followed by TFAA. This approach reverses inherent Z-selectivity to achieve >90% E-selectivity in aldehyde allylboration. Validate selectivity via NOESY or chiral GC .

Q. How does the steric environment of the quinoline ring influence cross-coupling reactivity?

The methyl group at the 8-position increases steric hindrance, slowing transmetalation in Suzuki reactions. Optimize by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Compare kinetic data with unsubstituted analogs to quantify steric effects .

Q. What analytical methods are used to monitor reaction kinetics with oxidizing agents like H₂O₂?

Track reaction progress via UV-vis spectroscopy (e.g., λ = 290 nm for boronic ester; λ = 405 nm for oxidized products). Use pseudo-first-order conditions (excess H₂O₂) and calculate rate constants (k) from absorbance decay. Adjust pH (7–9) to modulate reactivity .

Q. How can this ester be incorporated into polymeric materials for functional applications?

Polymerize via RAFT using 4-pinacolatoborylstyrene monomers. Deprotect the pinacol ester post-polymerization using mild acid (e.g., HCl in THF) to yield water-soluble boronic acid polymers. Form micelles by block copolymerization with N,N-dimethylacrylamide .

Q. What biological interactions are observed for this compound, and how are they studied?

Preliminary studies suggest proteasome inhibition via covalent binding to catalytic subunits. Use fluorescence-based assays (e.g., suc-LLVY-AMC hydrolysis) to quantify inhibition. Validate cellular effects (apoptosis, proliferation) in cancer cell lines via flow cytometry and Western blotting .

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